molecular formula C19H25BN4O4 B12416820 (1S,2R)-Bortezomib-d5

(1S,2R)-Bortezomib-d5

Cat. No.: B12416820
M. Wt: 389.3 g/mol
InChI Key: GXJABQQUPOEUTA-KLIAGJJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-Bortezomib-d5 is a deuterated form of Bortezomib, a potent proteasome inhibitor used primarily in the treatment of multiple myeloma and mantle cell lymphoma. The deuterated version is used in research to study the pharmacokinetics and metabolic pathways of Bortezomib due to its stability and resistance to metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-Bortezomib-d5 involves several steps, starting from commercially available starting materials. The key steps include the formation of the boronic acid moiety and the incorporation of deuterium atoms. The reaction conditions typically involve the use of chiral catalysts to ensure the correct stereochemistry is achieved. The final product is purified using chromatographic techniques to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The use of deuterated solvents and reagents is crucial in the industrial synthesis to ensure the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-Bortezomib-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure high selectivity and yield .

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in different research applications. These derivatives help in studying the compound’s interaction with different biological targets and its metabolic pathways .

Scientific Research Applications

(1S,2R)-Bortezomib-d5 is widely used in scientific research due to its stability and resistance to metabolic degradation. In chemistry, it is used to study the reaction mechanisms and pathways of Bortezomib. In biology, it is used to investigate the compound’s interaction with proteasomes and other cellular targets. In medicine, it is used to study the pharmacokinetics and pharmacodynamics of Bortezomib, helping in the development of more effective treatments for multiple myeloma and other cancers. In industry, it is used in the development of new proteasome inhibitors and other therapeutic agents .

Mechanism of Action

The mechanism of action of (1S,2R)-Bortezomib-d5 involves the inhibition of the proteasome, a complex enzyme responsible for degrading unwanted or damaged proteins in cells. By inhibiting the proteasome, this compound disrupts the normal protein degradation process, leading to the accumulation of proteins and ultimately inducing apoptosis in cancer cells. The molecular targets include the chymotrypsin-like activity of the proteasome, and the pathways involved include the ubiquitin-proteasome pathway .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (1S,2R)-Bortezomib-d5 include other proteasome inhibitors like Carfilzomib, Ixazomib, and Oprozomib. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties.

Uniqueness: this compound is unique due to its deuterated nature, which provides increased stability and resistance to metabolic degradation compared to non-deuterated Bortezomib. This makes it an invaluable tool in research for studying the pharmacokinetics and metabolic pathways of Bortezomib and developing more effective therapeutic agents .

Properties

Molecular Formula

C19H25BN4O4

Molecular Weight

389.3 g/mol

IUPAC Name

[(1S)-3-methyl-1-[[(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m1/s1/i3D,4D,5D,6D,7D

InChI Key

GXJABQQUPOEUTA-KLIAGJJWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)N[C@@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H]

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.